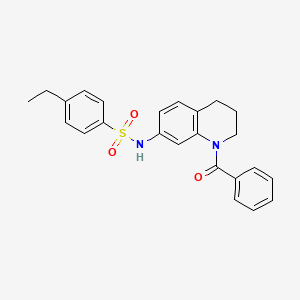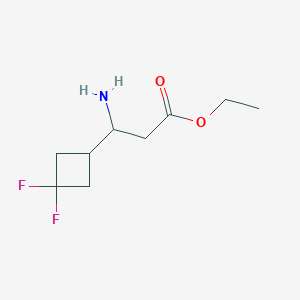
N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide: is an organic compound that features both hydroxy and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of oxalyl chloride with 4-nitroaniline to form N2-(4-nitrophenyl)oxalamide. This intermediate is then reacted with 1-hydroxybutan-2-amine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group in N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide can undergo oxidation to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N1-(1-oxobutan-2-yl)-N2-(4-nitrophenyl)oxalamide.
Reduction: Formation of N1-(1-hydroxybutan-2-yl)-N2-(4-aminophenyl)oxalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving nitro and hydroxy groups.
Medicine: The compound’s potential pharmacological properties are being explored, particularly its ability to act as an inhibitor for certain enzymes. Its derivatives may have applications in the development of new therapeutic agents.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials due to its reactive functional groups.
作用機序
The mechanism by which N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions. These interactions can inhibit enzyme activity or alter the function of biological molecules, leading to various biological effects.
類似化合物との比較
N1-(1-hydroxybutan-2-yl)-N2-(4-aminophenyl)oxalamide: This compound is similar but has an amino group instead of a nitro group.
N1-(1-oxobutan-2-yl)-N2-(4-nitrophenyl)oxalamide: This compound has a carbonyl group instead of a hydroxy group.
Uniqueness: N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide is unique due to the presence of both hydroxy and nitro groups, which provide a combination of reactivity and potential biological activity not found in its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-2-8(7-16)13-11(17)12(18)14-9-3-5-10(6-4-9)15(19)20/h3-6,8,16H,2,7H2,1H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBBOOPCPJYTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2829008.png)


![2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2829013.png)

![N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide](/img/structure/B2829020.png)



![2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2829024.png)
![3-(3-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2829025.png)

